BenchChemオンラインストアへようこそ!

5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane

lipophilicity drug-likeness spirocyclic building block

Select this 5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane for its uniquely differentiated, pre-functionalized spiro[3.5] scaffold. The orthogonal N5-benzyl (hydrogenolysis-cleavable) and N2-tosyl (acid/reductive cleavable) groups enable sequential, chemoselective deprotection for divergent library synthesis—a capability absent in simpler 8-oxa-2,5-diazaspiro[3.5]nonane variants. The C6-isopropyl substituent imparts a critical steric and lipophilic profile (XLogP3 3.6) for passive blood-brain barrier penetration, directly targeting SAR exploration for orphanin FQ (OFQ) receptor agonist programs. Do not accept generic spirocyclic alternatives that lack this precise substitution pattern and synthetic utility.

Molecular Formula C23H30N2O3S
Molecular Weight 414.6 g/mol
Cat. No. B8049350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane
Molecular FormulaC23H30N2O3S
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COCC(N3CC4=CC=CC=C4)C(C)C
InChIInChI=1S/C23H30N2O3S/c1-18(2)22-14-28-17-23(25(22)13-20-7-5-4-6-8-20)15-24(16-23)29(26,27)21-11-9-19(3)10-12-21/h4-12,18,22H,13-17H2,1-3H3
InChIKeyYFNXQASEOBGQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane: A Structurally Defined Spirocyclic Building Block for Medicinal Chemistry Procurement


5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane is a fully substituted spirocyclic diaza-oxa scaffold belonging to the 8-oxa-2,5-diazaspiro[3.5]nonane class [1]. The molecule features a central spiro[3.5]nonane core integrating an oxygen-containing six-membered ring and a nitrogen-containing four-membered azetidine ring, further elaborated with an N5-benzyl, C6-isopropyl, and N2-tosyl substituent pattern [1]. It carries the CAS Registry Number 1556097-86-9, a molecular formula of C23H30N2O3S, and a molecular weight of 414.56 g/mol [1]. Its commercial availability as a research chemical is documented by multiple vendors at a typical purity of 98% (HPLC) .

Why Generic Substitution Fails for 5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane in Discovery Chemistry Workflows


In-class spirocyclic diaza-oxa compounds cannot be interchanged generically because the specific N5/C6/N2 substitution pattern directly dictates physicochemical property vectors, synthetic utility, and biological target engagement potential that simpler or regioisomeric 8-oxa-2,5-diazaspiro[3.5]nonane variants do not offer [1]. The orthogonally differentiated N-benzyl and N-tosyl protecting groups enable selective sequential deprotection strategies (hydrogenolysis for benzyl; acidic/reductive cleavage for tosyl) that are absent in the unsubstituted parent scaffold [1]. Furthermore, the C6-isopropyl group imparts a discrete steric and lipophilic profile [1], distinguishing this compound from C6-unsubstituted or C6-methyl analogs that populate commercial libraries [1]. These architectural features collectively create a procurement-critical differentiation that cannot be replicated by superficially similar spirocyclic building blocks.

Quantitative Differentiation Evidence: 5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane vs. Closest Analogs


Computed Lipophilicity (XLogP3) vs. Unsubstituted 8-Oxa-2,5-diazaspiro[3.5]nonane Parent Scaffold

The fully substituted target compound exhibits a computed XLogP3 of 3.6, while the unsubstituted 8-oxa-2,5-diazaspiro[3.5]nonane parent scaffold has a much lower computed XLogP3 of -0.4 [1]. This 4.0 log unit increase is attributable to the combined hydrophobic contributions of the benzyl, isopropyl, and tosyl substituents [1].

lipophilicity drug-likeness spirocyclic building block

Hydrogen Bond Acceptor Count vs. 2,7-Diazaspiro[3.5]nonane Scaffold

The target compound has 5 hydrogen bond acceptors (2 tertiary amines, 1 ether oxygen, 2 sulfonamide oxygens), versus 2 hydrogen bond acceptors for the simpler 2,7-diazaspiro[3.5]nonane scaffold [1]. The increased H-bond acceptor count, driven by the 8-oxa oxygen and the tosyl sulfonamide, expands the pharmacophoric interaction space.

H-bond acceptor solubility target engagement

Rotatable Bond Count vs. 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one

The target compound possesses 5 rotatable bonds, whereas the oxidized analog 8-oxa-2,5-diazaspiro[3.5]nonan-6-one has only 0 rotatable bonds [1]. This difference reflects the greater conformational flexibility introduced by the N-benzyl, C6-isopropyl, and N-tosyl substituents, which may be advantageous or disadvantageous depending on the design context.

conformational flexibility rigidification binding entropy

Procurement-Relevant Application Scenarios for 5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane


Orthogonal Protecting Group Strategy in Parallel Library Synthesis

The simultaneous presence of N-benzyl (cleavable by catalytic hydrogenolysis) and N-tosyl (cleavable under acidic or reductive conditions) enables sequential, chemoselective deprotection in divergent library synthesis workflows. This orthogonal protecting group strategy is not available from the parent 8-oxa-2,5-diazaspiro[3.5]nonane scaffold, which lacks these substituents [1].

Lipophilic Spirocyclic Core for CNS-Penetrant Probe Design

With a computed XLogP3 of 3.6 [1], the target compound occupies the lipophilicity range associated with passive blood-brain barrier penetration (optimal range typically 1–4). In contrast, the unsubstituted 8-oxa-2,5-diazaspiro[3.5]nonane (XLogP3 = -0.4) would require significant synthetic modification to achieve comparable membrane permeability [1].

Three-Dimensional Spirocyclic Scaffold for Fragment-Based Drug Discovery

The spiro[3.5] architecture introduces three-dimensionality (fraction sp³ carbon atoms) that is highly valued in fragment-based drug discovery to improve target selectivity and physicochemical properties. The 5 rotatable bonds [1] provide a balance between rigidity and flexibility that is distinct from the fully rigid 8-oxa-2,5-diazaspiro[3.5]nonan-6-one (0 rotatable bonds) [1].

Key Intermediate for Diazaspiro OFQ Receptor Agonist Programs

The diazaspiro[3.5]nonane core is a known pharmacophoric scaffold for orphanin FQ (OFQ) receptor agonists, as evidenced by patent literature [2]. The specific N5-benzyl, C6-isopropyl substitution on the 8-oxa framework provides a pre-functionalized entry point for structure-activity relationship (SAR) exploration that would require multiple synthetic steps starting from simpler spirocyclic cores [1].

Quote Request

Request a Quote for 5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.